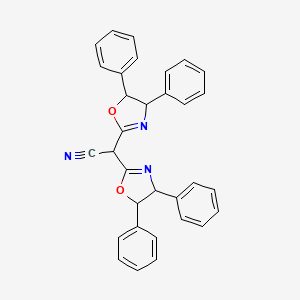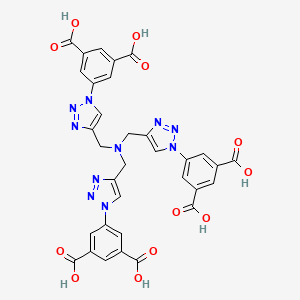
5,5',5''-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid is a complex organic compound with the molecular formula C33H24N10O12 and a molecular weight of 752.60 . This compound is notable for its unique structure, which includes three isophthalic acid groups connected by a nitrilotris(methylene) bridge, each linked to a 1H-1,2,3-triazole ring. This structure imparts the compound with significant stability and reactivity, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid typically involves a multi-step process. One common method includes the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly efficient and selective, producing the desired triazole rings under mild conditions. The process generally involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide and alkyne precursors are synthesized separately.
CuAAC Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form the triazole rings.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and CuAAC reactions are scalable and can be adapted for large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid undergoes various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole rings or the isophthalic acid groups.
Substitution: The compound can undergo substitution reactions, particularly at the triazole rings, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives.
科学的研究の応用
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s stability and reactivity make it useful in bioconjugation and labeling studies.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid involves its ability to coordinate with metal ions, forming stable complexes . These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound can stabilize reactive intermediates, enhancing the efficiency of the reaction.
類似化合物との比較
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): This compound also contains triazole rings and is used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions.
Tripotassium 5,5′,5′′- [2,2′,2′′-nitrilotris (methylene)tris (1H-benzimidazole-2,1-diyl)]tripentanoate hydrate: Another compound with a similar nitrilotris(methylene) bridge, used in coordination chemistry.
Uniqueness
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid is unique due to its combination of three isophthalic acid groups and triazole rings, which provide a high degree of stability and versatility in forming complexes with metal ions. This makes it particularly valuable in the development of advanced materials and catalytic systems.
特性
分子式 |
C33H24N10O12 |
|---|---|
分子量 |
752.6 g/mol |
IUPAC名 |
5-[4-[[bis[[1-(3,5-dicarboxyphenyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H24N10O12/c44-28(45)16-1-17(29(46)47)5-25(4-16)41-13-22(34-37-41)10-40(11-23-14-42(38-35-23)26-6-18(30(48)49)2-19(7-26)31(50)51)12-24-15-43(39-36-24)27-8-20(32(52)53)3-21(9-27)33(54)55/h1-9,13-15H,10-12H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55) |
InChIキー |
AQYKRCGEIJNBNZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=C(N=N2)CN(CC3=CN(N=N3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)CC5=CN(N=N5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
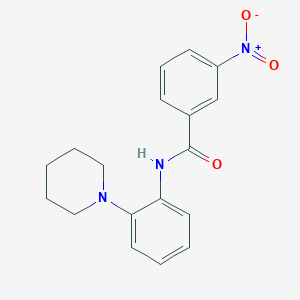
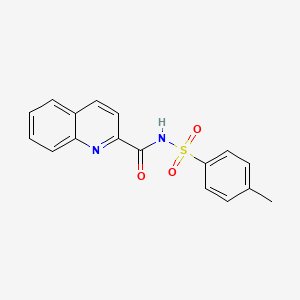


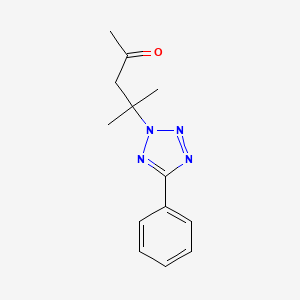
![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
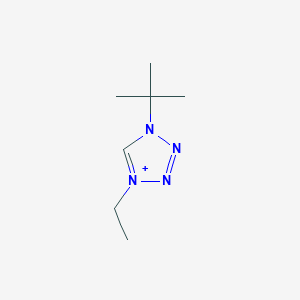
![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
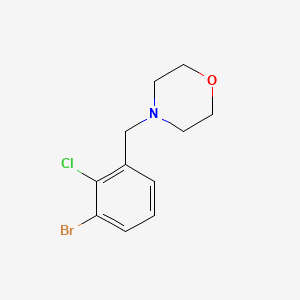
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12500388.png)
![4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12500391.png)
